Bienvenue dans la boutique en ligne BenchChem!

1-(4-Phenylpiperidin-1-yl)hexan-2-ol

vesicular acetylcholine transporter structure‑activity relationship acyclic amino alcohol

1-(4-Phenylpiperidin-1-yl)hexan-2-ol (CAS 866151‑31‑7) is a synthetic piperidine derivative belonging to the class of vesamicol‑related amino alcohols. It consists of a 4‑phenylpiperidine moiety linked via the nitrogen to a hexan‑2‑ol chain, yielding the molecular formula C₁₇H₂₇NO and a molecular weight of 261.4 g·mol⁻¹.

Molecular Formula C17H27NO
Molecular Weight 261.409
CAS No. 866151-31-7
Cat. No. B2633003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylpiperidin-1-yl)hexan-2-ol
CAS866151-31-7
Molecular FormulaC17H27NO
Molecular Weight261.409
Structural Identifiers
SMILESCCCCC(CN1CCC(CC1)C2=CC=CC=C2)O
InChIInChI=1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3
InChIKeyFVILKFPVOGFNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylpiperidin-1-yl)hexan-2-ol (CAS 866151-31-7) – Structural Identity and Vesamicol-Class Baseline for Procurement Evaluation


1-(4-Phenylpiperidin-1-yl)hexan-2-ol (CAS 866151‑31‑7) is a synthetic piperidine derivative belonging to the class of vesamicol‑related amino alcohols [1]. It consists of a 4‑phenylpiperidine moiety linked via the nitrogen to a hexan‑2‑ol chain, yielding the molecular formula C₁₇H₂₇NO and a molecular weight of 261.4 g·mol⁻¹ . The prototype of this class, vesamicol (2‑(4‑phenylpiperidino)cyclohexanol, AH 5183), is a well‑characterized inhibitor of the vesicular acetylcholine transporter (VAChT) with nanomolar affinity for the vesamicol receptor [2]. 1‑(4‑Phenylpiperidin‑1‑yl)hexan‑2‑ol retains the essential vicinal amino‑alcohol pharmacophore but replaces the cyclohexanol fragment with a flexible hexan‑2‑ol chain, a modification known to profoundly alter receptor affinity and selectivity in acyclic vesamicol analogs [3]. At present, only limited physicochemical identifiers and a vendor‑reported minimum purity of 95 % are publicly available for this specific compound . No published quantitative pharmacological data (binding affinity, functional activity, selectivity, in‑vivo performance) were retrieved for the target compound.

Why 1-(4-Phenylpiperidin-1-yl)hexan-2-ol Cannot Be Interchanged with Vesamicol or Other Piperidine Analogs – Risks of Blind Substitution


Compounds within the vesamicol amino‑alcohol class share a common pharmacophore but exhibit extreme sensitivity to even subtle structural modifications [1]. In systematic structure‑activity studies, replacement of the cyclohexanol ring with a simple hydroxy‑alkyl chain reduced vesamicol‑receptor affinity by factors exceeding 50‑fold, while simultaneously altering selectivity profiles [2]. Consequently, the pharmacological profile of 1‑(4‑phenylpiperidin‑1‑yl)hexan‑2‑ol cannot be extrapolated from literature values for vesamicol (Ki ≈ 2 nM for VAChT), other cyclic analogs, or closely related 1‑(1‑piperidinyl)‑2‑hexanol (CAS 114105‑76‑9) that lacks the 4‑phenyl substituent [3]. Without compound‑specific data, generic substitution introduces uncontrolled risk of target engagement failure, off‑target activity, and non‑reproducible experimental results. The following quantitative evidence section documents the available differentiation signals – or, where data are absent, explicitly identifies the critical gaps that must be resolved before a scientifically sound procurement decision can be made.

Quantitative Differentiation Evidence for 1-(4-Phenylpiperidin-1-yl)hexan-2-ol vs. Vesamicol and In‑Class Analogs


Structural Differentiation: Acyclic Hexan‑2‑ol Chain vs. Cyclohexanol in Vesamicol

The target compound replaces the cyclohexanol ring of vesamicol with an acyclic hexan‑2‑ol chain. In published SAR of acyclic vesamicol analogs, this class of modification reduced VAChT binding affinity by at least one order of magnitude relative to the parent cyclohexanol scaffold [1]. The hexan‑2‑ol chain additionally introduces a chiral secondary alcohol absent in vesamicol, creating two stereoisomers whose individual pharmacological properties are unknown [2].

vesicular acetylcholine transporter structure‑activity relationship acyclic amino alcohol

Phenyl Substituent Requirement: Comparison with Non‑Phenyl Analog 1-(1-Piperidinyl)-2-hexanol

The 4‑phenyl substituent on the piperidine ring is a critical determinant of vesamicol‑receptor affinity. The des‑phenyl analog 1‑(1‑piperidinyl)‑2‑hexanol (CAS 114105‑76‑9) lacks this aromatic group and is not reported to possess any vesamicol‑receptor activity [1]. Published SAR indicates that deletion of the 4‑phenyl group reduces VAChT binding to undetectable levels [2]. 1‑(4‑Phenylpiperidin‑1‑yl)hexan‑2‑ol retains the 4‑phenyl motif, maintaining the potential for receptor engagement.

4‑phenylpiperidine pharmacophore vesamicol receptor recognition analog comparison

Purity Benchmarking: Vendor‑Reported 95 % Minimum vs. Research‑Grade Standards

The only publicly available purity specification for 1‑(4‑phenylpiperidin‑1‑yl)hexan‑2‑ol is a minimum of 95 % as stated by one commercial supplier . No orthogonal analytical data (HPLC chromatograms, NMR spectra, or certificates of analysis) are provided to substantiate this claim. In contrast, research‑grade vesamicol hydrochloride is routinely supplied with ≥98 % purity accompanied by full analytical documentation .

compound purity quality control research chemical specification

Data Gap: Absence of Quantitative Binding, Functional, and Selectivity Data

A comprehensive search of PubMed, PubChem, patent literature, and major vendor databases returned zero quantitative biological data for 1‑(4‑phenylpiperidin‑1‑yl)hexan‑2‑ol [1]. No reported values exist for: (i) VAChT binding affinity (Ki/IC₅₀), (ii) functional inhibition of acetylcholine transport, (iii) α‑adrenoceptor or other off‑target activity, (iv) metabolic stability, (v) in‑vivo pharmacokinetics or toxicity. By contrast, vesamicol has published Ki values of ~2 nM (VAChT) and documented α‑adrenoceptor activity [2][3].

data gap binding affinity selectivity profile VAChT

Application Scenarios for 1-(4-Phenylpiperidin-1-yl)hexan-2-ol Based on Available Evidence


Exploratory Structure‑Activity Relationship (SAR) Studies of Vesamicol‑Receptor Ligands

This compound may serve as an acyclic benchmark in systematic SAR campaigns aimed at mapping the contribution of the alkyl‑chain flexibility and length to VAChT binding. The hexan‑2‑ol linker fills a gap between the open‑chain ethanol analog (2‑(4‑phenylpiperidin‑1‑yl)ethanol) and cyclic cyclohexanol‑containing leads [1]. Researchers can use the target compound to test the hypothesis that increased chain length restores some of the affinity lost by ring opening, provided they independently generate binding data [2].

Stereochemical Probe for Chiral Recognition at the Vesamicol Receptor

The secondary alcohol at C‑2 creates a stereogenic center absent in vesamicol, enabling investigation of chiral discrimination by the VAChT binding pocket [1]. Procurement of the racemate allows subsequent chiral resolution and parallel testing of both enantiomers, potentially revealing enantioselectivity that could differentiate this scaffold from achiral or resolved cyclic analogs [2].

Negative‑Control Compound for Vesamicol‑Based Assays (with Validation)

Based on class‑level SAR predicting reduced VAChT affinity for acyclic analogs [1], this compound could be evaluated as a low‑affinity or inactive control in vesamicol‑receptor binding or functional assays. Such use requires in‑house confirmation of the expected weak activity; the compound should not be deployed as a negative control without experimental validation [2].

Reference Material for Analytical Method Development Targeting Piperidine Impurities

The compound may appear as a potential process impurity or degradation product in synthetic routes involving 4‑phenylpiperidine and epoxide intermediates [1]. Analytical chemists can use the compound as a reference standard during HPLC or LC‑MS method development for impurity profiling, contingent on in‑house purity verification and characterization [2].

Quote Request

Request a Quote for 1-(4-Phenylpiperidin-1-yl)hexan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.